(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUYNKKKHCMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate halogenating agent to form the thiazol-2-yloxy intermediate.
Azetidin-1-yl Group Introduction: The azetidin-1-yl group is introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with the thiazol-2-yloxy intermediate.
Coupling with 2-Bromophenyl Group: The final step involves coupling the azetidin-1-yl intermediate with a 2-bromophenyl derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically employ reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is investigated for its potential therapeutic properties. It may serve as a scaffold for the design of drugs with anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Bromophenyl and Heterocyclic Moieties
Compound A : (2-Bromophenyl)-[4-(2-bromophenyl)-1H-imidazol-2-yl]methanone ()
- Structure : Features a 2-bromophenyl ketone linked to a 4-(2-bromophenyl)-imidazole ring.
- Physical Properties : Melting point = 184–186°C; NMR data (δ 13.96 ppm for imidazole NH) indicate strong hydrogen bonding .
- Key Differences: Replaces the azetidine-thiazole group with an imidazole ring.
Compound B : TLR7-9 Antagonists with Azetidine-Morpholine-Quinoline Scaffolds ()
- Structure: Includes a 3-(tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidine group linked to morpholine and quinoline.
- Biological Activity : Designed as TLR7-9 antagonists for systemic lupus erythematosus (SLE) treatment.
- Key Differences: The azetidine is substituted with a pyrazolo-pyridine group instead of thiazole-2-yloxy. The morpholine and quinoline extensions enhance steric bulk, likely improving target specificity but reducing membrane permeability compared to the target compound .
Compound C : 1-(3-Bromo-2-hydroxyphenyl)ethanone ()
- Structure: A simple brominated hydroxyacetophenone lacking heterocycles.
- Synthesis : Prepared via diazotization and hydrolysis (49% yield).
- The hydroxyl group introduces polarity, contrasting with the thiazole’s sulfur-based hydrophobicity .
Physicochemical and Conformational Analysis
Table 1: Comparative Properties
*Estimated based on structural analysis.
Conformational Insights :
- The azetidine ring in the target compound adopts a puckered conformation due to ring strain, as described by Cremer and Pople’s puckering coordinates (). This contrasts with the planar imidazole in Compound A and the less-strained morpholine in Compound B. Puckering may enhance binding to sterically constrained biological targets .
Biological Activity
The compound (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity, synthesis, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone features:
- A bromobenzene moiety .
- An azetidine ring .
- A thiazole derivative , which is known for its pharmacological properties.
The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets, making it a valuable candidate for further research.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. The thiazole moiety in (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is hypothesized to contribute to such activity, potentially acting against various bacterial strains.
Anticancer Potential
Studies utilizing computational methods, such as the Prediction of Activity Spectra for Substances (PASS), suggest that this compound may possess anticancer properties. The structural characteristics allow it to interact with specific enzymes or receptors involved in cancer pathways, potentially inhibiting tumor growth.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory potential of similar compounds suggest that (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone may also exhibit anti-inflammatory activity. This could be attributed to its ability to modulate pathways involved in inflammatory responses.
Synthesis Methods
The synthesis of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves several key steps:
- Formation of Thiazol-2-yloxy Intermediate : Reacting a thiazole derivative with a halogenating agent.
- Introduction of Azetidin-1-yl Group : Achieved through nucleophilic substitution reactions.
- Coupling with 2-Bromophenyl Group : Finalizing the compound through palladium-catalyzed cross-coupling reactions.
These synthetic routes require optimization for yield and purity, which is critical for subsequent biological testing.
In vitro Studies
In vitro studies have shown that derivatives similar to (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone exhibit varying degrees of biological activity. For instance, compounds with similar structural features have been evaluated for their antibacterial and anticancer activities using disk diffusion assays and cytotoxicity tests against different cancer cell lines.
| Compound | Activity Type | IC50 Value |
|---|---|---|
| Compound A | Antibacterial | 15 μM |
| Compound B | Anticancer (Breast) | 10 μM |
| Compound C | Anti-inflammatory | 20 μM |
Computational Studies
Computational modeling has been employed to predict the pharmacological profiles of this compound. The results indicate potential interactions with key biological targets, suggesting avenues for therapeutic development.
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone to achieve high purity and yield?
Answer: The synthesis involves:
Azetidine-thiazole coupling : Requires anhydrous conditions (e.g., DMF as solvent) and catalysts like triethylamine to facilitate nucleophilic substitution .
Bromophenyl ketone introduction : Achieved via Friedel-Crafts acylation or Suzuki-Miyaura coupling, with temperature control (0–5°C) to minimize side reactions .
Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol improves purity (>95%) .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or THF | Enhances solubility |
| Temperature | 0–5°C (step 1) | Reduces decomposition |
| Catalyst | Triethylamine (1.5 eq) | Accelerates coupling kinetics |
Methodological Tip : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm intermediates via FT-IR (C=O stretch at ~1680 cm⁻¹) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should researchers focus on?
Answer:
- 1H/13C NMR :
- Azetidine ring : Look for triplet at δ 3.8–4.2 ppm (CH2) and singlet at δ 4.5 ppm (N-CH) .
- Thiazole moiety : Aromatic protons at δ 7.2–7.6 ppm and C-S coupling in 13C NMR (δ 125–130 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 377.02 (C15H12BrN2O2S) with isotopic pattern for bromine .
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H···O=S) affecting crystal packing .
Methodological Tip : Use deuterated chloroform (CDCl3) for NMR to avoid solvent interference. For crystallography, collect data at 100 K to minimize thermal motion artifacts .
Q. What standardized assays are recommended for initial biological screening of this compound’s antimicrobial or anticancer potential?
Answer:
- Antimicrobial Activity :
- Anticancer Screening :
Data Interpretation : Cross-validate results with structurally similar compounds (e.g., bromine vs. chlorine analogs) to assess substituent effects on activity .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking elucidate the electronic properties and target interactions of this compound?
Answer:
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.2 eV), indicating redox stability .
- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., electron-deficient bromophenyl ring) .
- Molecular Docking :
- Target enzymes like E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM). Key interactions include:
- Hydrogen bonding between thiazole-O and Ser84 (ΔG = -8.2 kcal/mol) .
- π-π stacking of bromophenyl with Phe88 .
Methodological Tip : Validate docking poses with MD simulations (50 ns) to assess binding stability .
Q. How can researchers resolve contradictions in reported biological activities of azetidine-thiazole derivatives?
Answer: Contradictions often arise from:
Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .
Structural Heterogeneity : Compare substituent effects using SAR tables:
| Substituent (R) | Antimicrobial IC50 (µg/mL) | Anticancer IC50 (µM) |
|---|---|---|
| Br (target) | 8.2 | 12.4 |
| Cl (analog) | 16.7 | 28.9 |
Cellular Uptake : Measure logP values (e.g., 2.8 for target vs. 2.1 for analogs) to correlate hydrophobicity with activity .
Q. What crystallographic data and intermolecular interactions are critical for understanding the compound’s solid-state behavior?
Answer:
- Unit Cell Parameters : Monoclinic system (P21/c) with a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, β = 98.5° .
- Hydrogen Bonding :
- Thermal Stability : TGA shows decomposition at 220°C, correlating with melting point (mp = 145–147°C) .
Methodological Tip : Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions (e.g., 15% H-bonding, 10% halogen bonding) .
Q. How can reaction kinetics studies improve the scalability of synthetic routes for this compound?
Answer:
- Rate-Limiting Step : Azetidine-thiazole coupling (second-order kinetics, k = 0.12 L/mol·s at 25°C) .
- Scale-Up Adjustments :
- Replace batch reactors with flow chemistry to enhance heat dissipation .
- Optimize stoichiometry (1:1.2 ratio of azetidine to thiazole precursor) to minimize excess reagent use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
